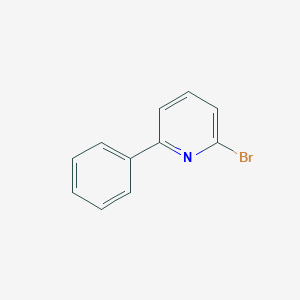

2-Bromo-6-phenylpyridine

Descripción

Overview of Halogenated Pyridine Chemistry and its Research Significance

Halogenated pyridines are a class of heterocyclic compounds that are instrumental as building blocks in synthetic chemistry. sigmaaldrich.com The presence of a halogen atom, such as bromine, on the pyridine ring introduces a reactive site, making these compounds key precursors for creating more complex molecules through reactions like nucleophilic substitutions and cross-coupling reactions. cymitquimica.comnih.gov The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the attached carbon atoms electrophilic, facilitating nucleophilic attack, particularly at the C2 and C4 positions. nih.gov

The selective halogenation of pyridines is a significant challenge in organic chemistry, as direct halogenation can be difficult due to the pyridine ring's poor reactivity towards electrophilic aromatic substitution. mountainscholar.orgchemrxiv.org Consequently, developing methods for the regioselective halogenation of pyridines is an active area of research. mountainscholar.orgacs.org These halogenated intermediates are crucial for synthesizing a wide array of functional molecules, including pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govrsc.orgmdpi.com

Positioning of 2-Bromo-6-phenylpyridine within Advanced Heterocyclic Systems Research

This compound is a specialized example of a halogenated pyridine and is considered a key building block in the synthesis of advanced heterocyclic systems. cymitquimica.com Its structure, which combines a reactive bromo-substituent with a phenyl group, makes it a biaryl pyridine scaffold. This unique arrangement is of significant interest for several reasons. The phenyl group influences the compound's electronic properties and stability, while the bromine atom provides a handle for further chemical modification. cymitquimica.com

This compound serves as a precursor for creating larger, more complex molecules, such as polypyridine ligands used in coordination chemistry and materials science. researchgate.nettcichemicals.com For instance, it can be used in Suzuki-Miyaura cross-coupling reactions to introduce various aryl groups, leading to the formation of di- and tri-substituted pyridine derivatives. tandfonline.comrsc.org The ability to selectively react at the bromine position allows for the controlled construction of intricate molecular architectures, making it a valuable tool for researchers developing new materials and biologically active compounds. rsc.org

Current Research Landscape and Future Directions for this compound

Current research on this compound is heavily focused on its application as a synthetic intermediate. It is widely used in palladium-catalyzed cross-coupling reactions to synthesize a variety of 2,6-disubstituted pyridines. rsc.org For example, it can react with different boronic acids in Suzuki-Miyaura reactions to create complex phenylpyridine derivatives. rsc.orgrsc.org These derivatives are being explored for their potential in materials science, particularly in the development of small molecule semiconductors and ligands for functional metal complexes. tcichemicals.comchemscene.com

Future research is likely to continue exploring the versatility of this compound in synthesizing novel compounds. One area of interest is its use in creating scaffolded ligands, such as those based on a TREN (tris(2-aminoethyl)amine) backbone, for the development of extended metal atom chains (EMACs). georgiasouthern.edu These complexes have unique magnetic properties due to direct metal-to-metal communication. georgiasouthern.edu Further investigations into its reactivity and the development of new synthetic methodologies will undoubtedly expand its applications in medicinal chemistry, materials science, and organocatalysis. researchgate.netgeorgiasouthern.edu

Theoretical Frameworks for Understanding this compound Reactivity and Properties

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in understanding the reactivity and properties of molecules like this compound. tandfonline.com DFT calculations can be used to optimize the molecular structure, predict vibrational frequencies, and analyze the frontier molecular orbitals (HOMO and LUMO). iucr.orgnih.gov The energy gap between the HOMO and LUMO is a key parameter that provides insights into the molecule's chemical reactivity and electronic properties. nih.govnih.gov

For phenylpyridine isomers, theoretical studies have shown that the twist angle between the phenyl and pyridine rings is a significant structural feature. researchgate.net This dihedral angle affects the molecule's electronic properties, such as its polarizability and hyperpolarizability. researchgate.net In the case of bromo-substituted pyridines, computational studies help to elucidate the mechanisms of reactions, such as the activation of the C-Br bond in palladium-catalyzed processes. researchgate.net These theoretical models provide a deeper understanding of the molecule's behavior and can guide the design of new synthetic strategies and functional materials. iucr.orgekb.eg

Propiedades

IUPAC Name |

2-bromo-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYPPJVLAAXYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340943 | |

| Record name | 2-Bromo-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39774-26-0 | |

| Record name | 2-Bromo-6-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39774-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2-bromo-6-phenylpyridine and Its Precursors

Direct Bromination Approaches to Pyridine Systems

Direct bromination of the pyridine ring to achieve the desired 2-bromo substitution pattern can be challenging due to the inherent electronic properties of the pyridine nucleus. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making direct halogenation less facile than in benzene derivatives. gcwgandhinagar.comwikipedia.org

Regioselective Bromination at the 2-Position of Pyridine

Achieving regioselective bromination at the 2-position of an unsubstituted pyridine is difficult. Electrophilic substitution on pyridine typically occurs at the 3-position. gcwgandhinagar.com However, the presence of directing groups or the use of specific reaction conditions can influence the position of bromination. One strategy involves the activation of the pyridine ring by conversion to a pyridine-N-oxide. gcwgandhinagar.comwikipedia.org This modification increases the electron density at the 2- and 4-positions, facilitating electrophilic attack at these sites. gcwgandhinagar.comresearchgate.net Subsequent deoxygenation can then yield the desired 2-bromopyridine derivative. wikipedia.org

Another approach involves a lithiation-bromination sequence. For instance, treatment of 6-phenylpyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures can lead to deprotonation at the 2-position, followed by quenching with a bromine source such as Br₂ or 1,2-dibromoethane to introduce the bromine atom regioselectively.

For the synthesis of the precursor 2,6-dibromopyridine, a common starting material for 2-bromo-6-phenylpyridine, several methods exist. One reported method involves the refluxing of 2,6-dichloropyridine with a bromide source, such as sodium bromide in aqueous hydrobromic acid, to achieve halogen exchange. guidechem.comgoogle.com Another route to a precursor, 2,6-dibromopyridine-N-oxide, involves the oxidation of 2,6-dibromopyridine using an oxidizing agent like peroxytrifluoroacetic acid. researchgate.net

Mechanistic Investigations of Bromination Reactions in Pyridine Chemistry

The mechanism of electrophilic bromination of pyridine is a two-step process. libretexts.org In the first, rate-determining step, the electrophile (e.g., Br+) attacks the pyridine ring, forming a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org This intermediate is stabilized by resonance. In the second, faster step, a base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the brominated pyridine. libretexts.org

The inherent unreactivity of the pyridine ring towards electrophiles is attributed to the inductive electron-withdrawing effect of the nitrogen atom, which reduces the nucleophilicity of the ring carbons. gcwgandhinagar.com When electrophilic attack does occur, it preferentially happens at the 3-position because the resonance structures of the resulting arenium ion avoid placing the positive charge on the electronegative nitrogen atom. gcwgandhinagar.com

In the case of pyridine-N-oxides, the N-oxide group is activating and directs electrophiles to the C-2(6) and C-4 positions due to the greater contribution of resonance structures that place a negative charge on these carbons. gcwgandhinagar.com The mechanism of bromination of activated pyridine systems, such as 2-aminopyridines, has been studied, revealing that the reaction proceeds with the free base form of the heterocyclic compound. rsc.org The catalytic effect of pyridine in aromatic bromination has also been investigated, shedding light on the role of pyridine in facilitating the generation of the electrophilic bromine species. cdnsciencepub.com

Cross-Coupling Strategies for Phenyl Group Introduction

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and widely used methods for forming carbon-carbon bonds and are central to the synthesis of this compound. heteroletters.orgbeilstein-journals.org These reactions typically involve the coupling of an organoboron compound with an organic halide, catalyzed by a transition metal complex, most commonly palladium. diva-portal.org

Suzuki-Miyaura Cross-Coupling for Phenylpyridine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for introducing a phenyl group onto a pyridine ring to synthesize phenylpyridines. A common and efficient route to this compound involves the monosubstitution of 2,6-dibromopyridine with phenylboronic acid. This reaction takes advantage of the differential reactivity of the two bromine atoms on the pyridine ring, allowing for a selective reaction. The presence of a palladium catalyst and a base is crucial for the reaction to proceed. heteroletters.org

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 2,6-dibromopyridine) to form a palladium(II) species.

Transmetalation: The organoboron reagent (e.g., phenylboronic acid) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (e.g., this compound), regenerating the palladium(0) catalyst.

The choice of starting materials is flexible. For instance, instead of 2,6-dibromopyridine, 2-bromo-6-iodopyridine can also be used as a precursor, reacting with phenylboronic acid in the presence of a palladium catalyst.

The efficiency and selectivity of Suzuki-Miyaura reactions are highly dependent on the optimization of the catalytic system. This includes the choice of the palladium precursor, the ligand, the base, and the solvent.

Several palladium sources can be used, such as Pd(dppf)Cl₂, Pd(PPh₃)₄, and Pd(OAc)₂. beilstein-journals.org The selection of the catalyst can influence the reaction yield and minimize side reactions like homocoupling. For the synthesis of this compound from 2,6-dibromopyridine and phenylboronic acid, a system using Pd(dppf)Cl₂ as the catalyst, K₂CO₃ as the base, and a mixture of 1,4-dioxane and water as the solvent has been reported to give a high yield of 93%.

The reaction conditions, including temperature and reaction time, are also critical parameters to optimize. Microwave irradiation has been shown to significantly accelerate the Suzuki-Miyaura coupling of 2,6-dibromopyridines with arylboronic acids, reducing reaction times to minutes while providing moderate to high yields. heteroletters.org

| Parameter | Optimized Condition |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Base | K₂CO₃ (4 equiv.) |

| Solvent | 1,4-dioxane/water (4:1) |

| Temperature | 40°C |

| Reaction Time | 1 hour |

| Yield | 93% |

| Data from a reported synthesis of this compound via Suzuki-Miyaura coupling. |

Ligand design plays a pivotal role in modulating the reactivity and selectivity of the palladium catalyst in Suzuki-Miyaura cross-coupling reactions. libretexts.orgresearchgate.net The electronic and steric properties of the ligand can influence both the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org

Electron-rich and sterically bulky phosphine ligands are often employed to facilitate the oxidative addition step and promote reductive elimination. libretexts.org For challenging substrates, such as sterically hindered aryl halides, the development of specialized ligands like bulky biaryl monophosphorus ligands has been crucial for achieving high efficiency. researchgate.net

Optimization of Catalytic Systems in Suzuki-Miyaura Reactions (e.g., Palladium Catalysis)

Other Metal-Catalyzed Coupling Reactions (e.g., Negishi, Stille, Sonogashira)

Beyond the widely used Suzuki coupling, other metal-catalyzed reactions offer powerful alternatives for the synthesis of this compound and its analogues. These include the Negishi, Stille, and Sonogashira coupling reactions, each utilizing different organometallic reagents.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org It is a potent method for forming carbon-carbon bonds and has been applied to the synthesis of substituted bipyridines. orgsyn.orgresearchgate.net For instance, 2-pyridylzinc halides can be coupled with halo-pyridines to create bipyridine structures. orgsyn.org The reaction conditions are generally mild, and it tolerates a variety of functional groups. orgsyn.org A modified Negishi protocol using the commercially available and relatively inexpensive tetrakis(triphenylphosphine)palladium(0) has been developed for coupling both 2-bromo- and 2-chloropyridines. researchgate.net The use of Pd₂(dba)₃ and the ligand X-Phos allows for a mild Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides, yielding 2-aryl-substituted pyridines in high yields. organic-chemistry.org

Stille Coupling: The Stille reaction pairs an organotin reagent with an organic halide, catalyzed by palladium. wiley-vch.de This method has been employed in the synthesis of bipyridine and terpyridine C-nucleosides. rsc.org For example, the reaction of a protected 2,6-dibromopyridine nucleoside with tributyl(2-pyridyl)stannane, catalyzed by Pd(PPh₃)₄, resulted in a terpyridine C-nucleoside in 92% yield. rsc.org While effective, Stille coupling can sometimes require harsh conditions, such as refluxing in toluene for extended periods, and the toxicity of organotin reagents is a notable drawback. orgsyn.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system. scirp.orgscirp.orgresearchgate.net It is a highly effective method for creating sp-sp² carbon bonds. scirp.org The Sonogashira reaction has been widely used in the synthesis of substituted alkynes and conjugated systems. researchgate.net For example, 2-amino-3-bromopyridines can react with terminal alkynes in the presence of a palladium catalyst to produce 2-amino-3-alkynyl pyridines in good yields. scirp.orgscirp.org Optimized conditions for this reaction often involve a catalyst system like Pd(CF₃COO)₂/PPh₃/CuI with a base such as Et₃N in a solvent like DMF at elevated temperatures. scirp.orgscirp.org

A comparative overview of these coupling reactions is presented below:

| Reaction | Organometallic Reagent | Catalyst System | Key Advantages | Considerations |

| Negishi | Organozinc | Palladium or Nickel | Mild conditions, high functional group tolerance | Moisture-sensitive reagents |

| Stille | Organotin | Palladium | Good yields | Toxicity of tin reagents, sometimes harsh conditions |

| Sonogashira | Terminal Alkyne | Palladium/Copper | Efficient C(sp)-C(sp²) bond formation | Requires a co-catalyst, potential for alkyne homocoupling |

Alternative Synthetic Pathways for this compound Derivatives

Lithiation and Electrophilic Quenching Strategies

Lithiation followed by quenching with an electrophile provides a direct route to functionalized pyridines. For the synthesis of this compound, this can involve the lithiation of 6-phenylpyridine. Treating 6-phenylpyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) can deprotonate the carbon at the 2-position. The resulting lithiated intermediate is then quenched with a bromine source, such as elemental bromine (Br₂) or 1,2-dibromoethane, to introduce the bromine atom. vu.lt

Similarly, lithiation of 2,6-dibromopyridine can be controlled to achieve selective functionalization. Lithiation of 2,6-dibromopyridine at the 4-position can be achieved using LDA, and subsequent quenching with an electrophile allows for the introduction of various substituents. rsc.orgresearchgate.net The choice of solvent can influence the regioselectivity of lithiation. For instance, using a non-coordinating solvent for the lithiation of 2,5-dihalopyridines can favor the formation of the 2-lithio-5-halopyridine isomer. google.com

Transformation of Substituted Pyridines into this compound Scaffolds

Another synthetic approach involves the transformation of already substituted pyridines. One classic method is the Sandmeyer reaction, starting from an aminopyridine. For example, 2-amino-6-phenylpyridine can be converted to this compound. This involves diazotization of the amino group with nitrous acid (HNO₂) in the presence of hydrobromic acid (HBr) at low temperatures (0–5°C) to form a diazonium salt intermediate. This intermediate is then subjected to a copper(I)-catalyzed decomposition in HBr, which replaces the diazonium group with a bromine atom.

Furthermore, 2,6-dibromopyridine serves as a versatile precursor. A Suzuki-Miyaura coupling reaction between 2,6-dibromopyridine and phenylboronic acid can yield this compound. A reported synthesis using this method achieved a 93% yield with Pd(dppf)Cl₂ as the catalyst and tetrabutylammonium bromide (TBAB) in a 1,4-dioxane/water system under an inert atmosphere.

Synthesis of N-oxide Derivatives of this compound

Pyridine N-oxides are important intermediates that can be used to modify the reactivity of the pyridine ring. The synthesis of this compound N-oxide can be achieved by the direct oxidation of this compound. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Alternatively, palladium-catalyzed direct C-H arylation of pyridine N-oxides with aryl halides can be used to construct the 2-arylpyridine N-oxide framework. rsc.orgresearchgate.netfu-berlin.de For example, the arylation of pyridine N-oxide with bromoarenes can yield the corresponding arylpyridine N-oxides. fu-berlin.de These N-oxide derivatives can then be subjected to further functionalization or deoxygenation to yield the desired substituted pyridine. researchgate.net The addition of Grignard reagents to pyridine N-oxides, followed by treatment with specific reagents, can lead to 2-substituted or 2,6-disubstituted pyridines. organic-chemistry.org

Purification and Characterization Techniques in this compound Synthesis Research

The purification of this compound and its derivatives is crucial to obtain materials of high purity for subsequent applications. Common purification techniques include:

Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from unreacted starting materials, catalysts, and byproducts. nih.gov The choice of eluent (solvent system), such as a mixture of hexane and ethyl acetate, is optimized to achieve good separation. nih.gov

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Distillation: For liquid products, distillation, including steam distillation or Kugelrohr distillation, can be used for purification. ohiolink.edugoogle.com

Once purified, the identity and purity of this compound and its derivatives are confirmed using a range of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. nih.govgeorgiasouthern.edursc.org The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule. nih.govgeorgiasouthern.edu

Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) are used to determine the exact mass of the molecule, confirming its elemental composition. nih.gov

Melting Point (mp): For solid compounds, the melting point is a key indicator of purity. A sharp melting point range close to the literature value suggests a pure compound. nih.govrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. rsc.org

X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule. scholaris.ca

Below is a summary of the characterization data for this compound:

| Technique | Observed Data |

| Appearance | Pale yellow to brown liquid or solid |

| Molecular Formula | C₁₁H₈BrN |

| Molecular Weight | ~234.09 g/mol |

| ¹H NMR | Shows characteristic signals for the phenyl and pyridine protons. |

| ¹³C NMR | Shows the expected number of carbon signals for the structure. |

| Melting Point | Varies depending on purity. |

Reactivity and Reaction Mechanisms of 2-bromo-6-phenylpyridine

Nucleophilic Substitution Reactions at the Bromine Center

Nucleophilic aromatic substitution (SNAr) on 2-bromo-6-phenylpyridine proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring makes the C2 carbon susceptible to attack by a nucleophile, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the bromide leaving group restores the aromaticity of the ring.

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic studies exclusively on this compound are not extensively detailed in the surveyed literature, the principles can be derived from studies on analogous 2-halopyridines. The rate of SNAr reactions is highly dependent on both the nucleophile and the leaving group, which can alter the rate-determining step.

For reactions of 2-halopyridines with "soft" nucleophiles like thiols, the reactivity order is generally I > Br > Cl > F. This suggests that the cleavage of the carbon-halogen bond is a critical part of the rate-determining step. In contrast, for reactions with "hard" nucleophiles such as alkoxides, the order is often reversed to F > Cl > Br > I. This indicates that the initial nucleophilic attack is the slower, rate-determining step, favored by the high electronegativity of fluorine which renders the attached carbon more electrophilic.

A study on the reaction of various 2-bromopyridines with potassium methoxide in methanol revealed the activation parameters for the parent 2-bromopyridine to be E_act = 19.5 kcal/mol and ΔS‡ = -14.9 e.u. ambeed.com The negative entropy of activation is consistent with a bimolecular reaction where two species combine to form an ordered transition state. Computational investigations on the reaction of 2-bromopyridine with thiophenol show that protic solvents like water can act as a catalyst by stabilizing the transition state through hydrogen bonding, thereby lowering the activation energy. amazonaws.com

Influence of Substituents on Nucleophilic Aromatic Substitution

Substituents on the pyridine ring significantly modulate its reactivity. The pyridine nitrogen itself acts as a strong activating group for nucleophilic substitution at the ortho (C2/C6) and para (C4) positions, much like a nitro group in the benzene series.

Electron-withdrawing groups on the ring generally accelerate SNAr reactions by further delocalizing the negative charge in the Meisenheimer intermediate and stabilizing the transition state. Conversely, electron-donating groups, such as the methyl group, have been shown to deactivate the ring towards nucleophilic attack. Kinetic studies on methyl-substituted 2-bromopyridines reacting with methoxide showed a deactivating effect, with the order of reactivity being 2-bromo- > 2-bromo-3-methyl- > 2-bromo-5-methyl-pyridine. ambeed.com

The 6-phenyl substituent in this compound has a nuanced effect. It is weakly electron-withdrawing through induction but can also participate in resonance stabilization of the anionic intermediate. Its presence is generally considered to enhance the stability of the molecule and its reaction intermediates. Compared to an electron-donating alkyl group, the phenyl group is less deactivating and facilitates the substitution at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, where the bromine atom is replaced to form new carbon-carbon or carbon-nitrogen bonds. The compound's demonstrated reactivity in these transformations makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and materials. rsc.org

Suzuki-Miyaura Coupling with Various Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. While this compound is often synthesized via a Suzuki reaction between 2,6-dibromopyridine and phenylboronic acid, it also serves as a key substrate for further functionalization. rsc.org Its utility in subsequent C-C bond-forming reactions has been demonstrated through the Heck reaction, a closely related palladium-catalyzed process. For instance, this compound undergoes a Heck reaction with methyl acrylate to produce the corresponding trans-alkene, which is an intermediate in the synthesis of potential trypanocidal agents. rsc.org This reactivity highlights its suitability as a substrate for a range of palladium-catalyzed couplings, including Suzuki-Miyaura reactions with various aryl and vinyl boronic acids.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| This compound | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃ | NEt₃ | Acetonitrile | Reflux | (E)-methyl 3-(6-phenylpyridin-2-yl)acrylate | 63% |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. This compound has been successfully employed as a substrate in these reactions to synthesize various nitrogen-containing compounds. Research has shown its utility in preparing advanced materials for organic light-emitting diodes (OLEDs) and in the synthesis of complex ligands. mdpi.com For example, the direct coupling with 9H-carbazole is used to produce host materials for phosphorescent OLEDs. mdpi.com

| Amine Substrate | Catalyst System | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 9H-Carbazole | Not specified in snippet | Not specified in snippet | Not specified in snippet | Not specified in snippet | 9-(6-phenylpyridin-2-yl)-9H-carbazole | Not specified | mdpi.com |

| N-Boc-piperidine derivative | [Pd(allyl)Cl]₂ / RuPhos | Not specified in snippet | Toluene | 16 hours | α-(6-phenylpyridin-2-yl)piperidine derivative | 60% |

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. This reaction is a cornerstone for introducing alkyne functionalities into aromatic systems. Given the established reactivity of this compound in a range of other palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, it is a highly suitable and potent substrate for Sonogashira coupling. This functionalization would lead to the synthesis of 2-(alkynyl)-6-phenylpyridines, which are valuable precursors for more complex heterocyclic structures and conjugated materials.

Mechanistic Elucidation of Palladium-Catalyzed Processes with this compound

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and this compound is a competent substrate in many of these processes. The general mechanism for these reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov

Oxidative Addition:

The catalytic cycle is initiated by the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) species. core.ac.uk This step involves the cleavage of the carbon-bromine bond and the formation of a new arylpalladium(II) complex. core.ac.ukresearchgate.net The electron-rich phenyl group on the pyridine ring can stabilize the resulting organopalladium intermediate. The reactivity in this step generally follows the trend of I > Br > Cl for the halide. dur.ac.uk Studies have shown that for aryl bromides, this oxidative addition can occur rapidly, sometimes with a low activation energy barrier. researchgate.netdur.ac.uk The nature of the phosphine ligand on the palladium catalyst plays a crucial role; bulky, electron-donating ligands can facilitate the formation of the active catalytic species. dur.ac.uk For instance, the use of bulky alkyl monophosphine ligands can lead to a reversible reaction with a mono-phosphine palladium(0) species for aryl chlorides, while the reaction with aryl bromides is often irreversible with a bis-phosphine Pd(0) complex. dur.ac.uk

Transmetalation:

Following oxidative addition, the arylpalladium(II) complex undergoes transmetalation. In this step, an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) transfers its organic group to the palladium center, displacing the halide. nih.govcore.ac.uk This step is often the turnover-limiting step in the catalytic cycle, particularly when using carbocyclic sulfinate reagents. nih.gov The presence of a base is often crucial for activating the organometallic reagent, for example, by forming a more nucleophilic "ate" complex in the case of organoboranes. acs.orgnih.gov For pyridine-containing substrates, the mechanism can be more complex. For instance, in couplings with pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex can form after transmetalation, becoming the resting-state intermediate. nih.gov

Reductive Elimination:

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the active palladium(0) catalyst. nih.govmit.edu The rate of reductive elimination can be influenced by the electronic properties of the ligands and the nature of the halide. nih.gov Studies on related systems have shown that reductive elimination from arylpalladium(II) bromide complexes can be faster than from the corresponding chloride or iodide complexes. nih.gov While once thought to be a problematic step, recent studies suggest that for many C-N cross-coupling reactions, reductive elimination is not the rate-limiting step. mit.edu

A simplified representation of the palladium-catalyzed Suzuki-Miyaura coupling of this compound is shown below:

Table 1: Elementary Steps in Palladium-Catalyzed Cross-Coupling of this compound

| Step | Description | Key Intermediates |

| Oxidative Addition | The C-Br bond of this compound adds to a Pd(0) complex. | Arylpalladium(II) halide complex |

| Transmetalation | An organometallic reagent transfers its organic group to the palladium center. | Di-organopalladium(II) complex |

| Reductive Elimination | The two organic groups on palladium couple to form the product and regenerate Pd(0). | Final product and Pd(0) catalyst |

C-H Activation and Functionalization Strategies involving this compound

The pyridine nitrogen in this compound can act as a directing group, facilitating the activation and functionalization of C-H bonds, particularly at the ortho-position of the phenyl ring.

Ruthenium-Mediated Transformations

Ruthenium catalysts are effective for a variety of C-H activation reactions. While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the general principles of ruthenium-catalyzed C-H activation on related 2-phenylpyridine systems can be inferred. These reactions often proceed through a cyclometalated intermediate, where the ruthenium coordinates to the pyridine nitrogen and activates a C-H bond on the phenyl ring. This allows for the introduction of various functional groups.

Exploration of Other Transition Metal Catalysts

Besides ruthenium, other transition metals like palladium, rhodium, and iridium are also widely used for C-H functionalization of 2-phenylpyridine derivatives.

Palladium: Palladium-catalyzed C-H activation of 2-phenylpyridines is a well-established field. rsc.org These reactions often utilize a Pd(II) catalyst which forms a palladacycle intermediate. rsc.org This intermediate can then react with various coupling partners. For instance, the bromo-substituted 2-phenylpyridine has been shown to undergo C-H arylation in good yield. rsc.org The proposed mechanism often involves the formation of a Pd(IV) species followed by reductive elimination to yield the functionalized product. rsc.org

Rhodium and Iridium: Rhodium and iridium catalysts are also known to mediate C-H activation and functionalization reactions. For example, iridium-catalyzed C-H borylation is a powerful method for introducing boronate esters onto aromatic rings. While not explicitly detailed for this compound, such transformations are common for related substrates.

Electrophilic Aromatic Substitution on the Phenyl and Pyridine Rings

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The phenyl ring, however, can undergo electrophilic substitution. The directing effects of the pyridine substituent and the bromine atom would influence the position of substitution. The pyridine ring is a deactivating group, while the bromine is also deactivating but ortho-, para-directing. The interplay of these effects would likely lead to a complex mixture of products, with substitution on the phenyl ring being more favorable than on the highly deactivated pyridine ring.

Redox Chemistry of this compound

The redox behavior of this compound is influenced by both the pyridine and phenyl rings. The pyridine moiety can be reduced, and the presence of the electron-withdrawing bromine atom and the phenyl group will affect the reduction potential. The compound can be oxidized or reduced to form different derivatives depending on the reagents and conditions used. Palladium complexes, central to many of its reactions, cycle between Pd(0) and Pd(II) oxidation states, and sometimes Pd(IV). core.ac.ukrsc.org The ancillary ligands on the palladium catalyst can modulate the thermodynamic properties and redox potentials of the metal center. wisc.edu

Photochemical Reactivity Studies of this compound and its Derivatives

Photochemical reactions can provide alternative pathways for the functionalization of this compound and its derivatives. In some cases, photoredox catalysis can be combined with transition metal catalysis to achieve novel transformations. For example, a plausible mechanism for a dual iridium photocatalysis and palladium-catalyzed C-H acylation of 2-phenylpyridine involves the generation of an acyl radical via single-electron transfer (SET) from an excited iridium complex. This acyl radical then reacts with a cyclopalladated intermediate of the 2-phenylpyridine. rsc.org This highlights the potential for using light to drive challenging chemical reactions involving derivatives of this compound.

Coordination Chemistry and Ligand Design Incorporating 2-bromo-6-phenylpyridine Motifs

Synthesis and Characterization of Metal Complexes with 2-Bromo-6-phenylpyridine Ligands

The synthesis of metal complexes utilizing ligands derived from this compound is a burgeoning area of research. These ligands can be readily modified, enabling the creation of a diverse array of coordination compounds with various transition metals and lanthanides.

Transition Metal Complexes (e.g., Pd(II), Ru(II) complexes)

Palladium(II) and Ruthenium(II) complexes featuring ligands that incorporate the this compound unit have been successfully synthesized and characterized. For instance, a palladium(II) complex with a tridentate N^C^N ligand, derived from the reaction of this compound with 1-methylimidazole, has been prepared. The synthesis involves a C-H activation/C-N coupling sequence, and the resulting complex has been characterized by NMR spectroscopy and single-crystal X-ray diffraction, confirming its pincer-type structure.

Similarly, ruthenium(II) complexes have been synthesized using ligands based on the this compound framework. These complexes are of significant interest for their catalytic applications. The coordination of the ligand to the ruthenium center creates a stable yet reactive species capable of facilitating various organic transformations.

Lanthanide Coordination Polymers

While specific research detailing lanthanide coordination polymers directly incorporating this compound is not as prevalent, the broader class of substituted pyridine ligands is known to form stable complexes with lanthanide ions. For example, lanthanide coordination polymers have been constructed using pyridine-3,5-dicarboxylic acid, resulting in three-dimensional frameworks with interesting structural topologies. The principles of ligand design and self-assembly demonstrated in these systems can be extended to ligands derived from this compound, suggesting a potential for creating novel lanthanide-based materials with unique photophysical or magnetic properties. The characterization of such polymers would typically involve techniques like single-crystal X-ray diffraction and thermogravimetric analysis.

Ligand Field Theory and Electronic Structure Analysis of this compound Complexes

Detailed electronic structure analysis, often performed using computational methods such as Density Functional Theory (DFT), can provide valuable insights into the molecular orbitals and energy levels of these complexes. This theoretical understanding complements experimental data from spectroscopic techniques like UV-visible absorption and emission spectroscopy, allowing for a comprehensive picture of the electronic transitions and photophysical behavior of these compounds.

Applications of this compound-based Ligands in Catalysis

The versatility of the this compound scaffold has been effectively harnessed in the development of catalysts for a range of organic reactions. The ability to systematically modify the ligand structure allows for the optimization of catalytic activity and selectivity.

Catalytic Activity in Organic Transformations (e.g., Allylation of Aldehydes, Transfer Hydrogenation)

Palladium(II) complexes bearing ligands derived from this compound have demonstrated notable catalytic activity. For example, the aforementioned palladium(II) pincer complex has been shown to be an effective catalyst for the allylation of aldehydes with allyltributyltin. The reaction proceeds with high efficiency, affording the corresponding homoallylic alcohols in excellent yields.

| Catalyst | Substrate (Aldehyde) | Yield (%) |

| Pd(II)-N^C^N Pincer Complex | Benzaldehyde | 98 |

| Pd(II)-N^C^N Pincer Complex | 4-Methoxybenzaldehyde | 99 |

| Pd(II)-N^C^N Pincer Complex | 4-Nitrobenzaldehyde | 99 |

| Pd(II)-N^C^N Pincer Complex | 2-Naphthaldehyde | 99 |

| Pd(II)-N^C^N Pincer Complex | Cinnamaldehyde | 99 |

Table based on data from a study on palladium(II) pincer complexes.

Furthermore, ruthenium(II) complexes featuring ligands based on the this compound framework have been explored as catalysts for transfer hydrogenation reactions. These reactions provide a convenient method for the reduction of ketones to alcohols using a hydrogen donor such as isopropanol. The catalytic efficiency is highly dependent on the ligand design, which influences both the steric accessibility and the electronic properties of the ruthenium center.

Asymmetric Catalysis with Chiral this compound Derivatives

A significant extension of this research involves the development of chiral ligands based on the this compound scaffold for use in asymmetric catalysis. By introducing chiral centers into the ligand structure, it is possible to create a chiral coordination environment around the metal. This can lead to the enantioselective synthesis of valuable chiral molecules. While the specific application of chiral this compound derivatives in asymmetric catalysis is an evolving area, the principles are well-established. The design of such catalysts holds considerable promise for the production of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.

Supramolecular Assemblies Involving this compound

The strategic design of ligands is fundamental to the construction of complex metallosupramolecular architectures. mdpi.com Pyridine-based ligands are particularly valued in this field due to their stability and tolerance in various redox environments, making them ideal for creating robust supramolecular structures. mdpi.com Within this class of compounds, this compound serves as a critical and versatile building block for synthesizing more elaborate ligands intended for self-assembly processes. cymitquimica.com

The utility of this compound in this context stems from the distinct reactivity of its substituent groups. The phenyl group influences the electronic properties and provides potential for π-stacking interactions, while the bromine atom at the 2-position is a key functional handle for synthetic elaboration. cymitquimica.com This bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the covalent attachment of other coordinating units. acs.org This synthetic accessibility enables the rational design of ditopic and polytopic ligands, which are pre-programmed to assemble into discrete, ordered supramolecular structures upon coordination with metal ions. uef.fi

Research has demonstrated the formation of complex structures from ligands derived from bromo-pyridine precursors. For example, ligands incorporating a 2-bromo-pyridyl unit have been used to create seven-membered palladacycles through C-Br bond activation and subsequent C-C coupling reactions mediated by a palladium(II) complex. researchgate.net Similarly, 2-bromo-6-fluoropyridine, a closely related analogue, is employed in Suzuki-Miyaura cross-coupling reactions to generate complex 2-phenylpyridine-type ligands, which are then used to form iridium(III) complexes. acs.org

The resulting assemblies are stabilized by a combination of strong metal-ligand coordination bonds and weaker non-covalent interactions, including hydrogen bonding and π-π stacking, which dictate the final geometry and properties of the supramolecular entity. uef.fi The development of such structures from nitrogen-containing heterocyclic ligands is a major focus of metallo-supramolecular chemistry, which aims to produce novel molecular cages, polygons, and other architectures with applications in catalysis, sensing, and materials science. uef.fi

The table below summarizes key research findings where bromo-phenylpyridine motifs are integral to the formation of supramolecular assemblies.

Table 1: Research Findings on Supramolecular Assemblies from Bromo-Pyridine Derivatives

| Precursor/Ligand Motif | Metal/Host | Assembly Type | Key Finding/Application | Reference |

|---|---|---|---|---|

| 1-phenyl-2-(6-bromopyridin-2-yl)-benzoimidazole | Palladium(II) | Seven-membered palladacycle | Formation of a stable metallacycle via C-Br bond activation and C-C coupling. | researchgate.net |

| 2-bromo-6-fluoropyridine | Iridium(III) | Pseudo-Tris(heteroleptic) Iridium(III) Emitter | Used as a precursor in a Suzuki-Miyaura coupling to synthesize a complex ligand for an emissive iridium complex. | acs.org |

| Alkyl-bridged phenylpyridinium salts | Cucurbit rsc.orguril (CB rsc.org) | Host-guest complex (Supramolecular phosphorescent pins) | Assembly into a rigid matrix leads to a high phosphorescence quantum yield (99.38%) due to suppressed nonradiative decay. | rsc.org |

| 4-(4-bromophenyl)-pyridine derivative (TBP) | Cucurbit rsc.orguril (CB rsc.org) | Quaternary host-guest complex ((TBP)₂@CB rsc.org₂) | Formation of a complex that exhibits yellow phosphorescence and can be used for multicolor emission hydrogels and cell imaging. | rsc.org |

Medicinal Chemistry and Biological Activity of 2-bromo-6-phenylpyridine Derivatives

Design and Synthesis of 2-Bromo-6-phenylpyridine-based Bioactive Compounds

The design and synthesis of bioactive compounds derived from this compound often leverage the compound as a key intermediate. Synthetic strategies typically focus on the functionalization of the pyridine ring to create libraries of analogues for biological screening.

The strategic modification of the this compound core is crucial for targeting specific biological pathways. The bromine atom at the 2-position is a key handle for introducing diverse functionalities through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups, significantly expanding the chemical space and potential biological targets. For instance, the synthesis of 2-phenylpyridine derivatives with substituents on the phenyl ring has been explored to modulate the electronic and steric properties of the molecule, which can influence its interaction with biological targets. acs.org

Furthermore, the introduction of different functional groups can be used to create compounds with specific therapeutic applications. For example, the incorporation of moieties known to interact with particular enzymes or receptors can guide the design of targeted drugs. The synthesis of complex molecules, such as spirocyclopropyloxindoles, which have demonstrated antitumor and anti-inflammatory activity, has utilized this compound as a key intermediate.

Derivatization of the this compound scaffold is a common strategy to enhance or alter its biological properties. One such strategy is the formation of pyridine N-oxides. The N-oxide functionality can significantly impact the electronic distribution within the pyridine ring, influencing its reactivity and interaction with biological macromolecules. researchgate.netacs.org The activation of pyridine N-oxides with agents like triflic anhydride can facilitate nucleophilic additions, leading to the synthesis of novel heterocyclic systems. researchgate.net

Another important derivatization approach involves nucleophilic substitution of the bromine atom. Amines, thiols, and other nucleophiles can be introduced at the 2-position to generate a wide array of derivatives. For example, the reaction of 2,6-dibromopyridine with primary amines like methylamine can yield 2-bromo-6-methylaminopyridine, which can then be used as a building block for more complex ligands. georgiasouthern.edu These amination reactions are fundamental in creating libraries of compounds for screening against various biological targets. georgiasouthern.edu

The following table provides examples of derivatization strategies starting from related bromo-pyridines:

| Starting Material | Reagent | Product | Application/Significance |

| 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine | Intermediate for scaffolded ligands. georgiasouthern.edu |

| Pyridine N-oxide | Triflic anhydride, bis(trimethylsilyl) ketene acetals | N-[(trifluoromethane)sulfonyl-1,2-dihydropyridine-2,4-dicarboxylic acids | Precursors to tetrahydrofuro[3,2-b]pyridine-2(3H)-ones. researchgate.net |

| 2-Bromopyridine | n-BuLi, Zinc chloride, Pd(PPh₃)₄, this compound | 6-phenyl-2,2′-bipyridine | Ligand for cyclometalated platinum complexes. nih.gov |

Modifications for Targeted Biological Activities

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound analogues, SAR studies focus on elucidating the impact of various substituents on their therapeutic efficacy.

The nature and position of substituents on the this compound framework can dramatically alter biological activity. In the context of anticancer research, for example, the introduction of different functional groups on the phenyl ring or the pyridine core of related 2-phenylpyridine ligands in iridium(III) complexes has been shown to significantly affect their antiproliferative activity. acs.org

Studies on related 2-phenylpyridine derivatives have shown that even minor modifications, such as the position of a fluorine atom, can lead to contrasting biological activities between structural isomers. acs.org This highlights the sensitivity of biological systems to the precise three-dimensional arrangement of atoms in a molecule. The hydrophobicity of the compounds, which can be tuned by adding or modifying substituents, has also been identified as a critical factor influencing cellular uptake and, consequently, potency. acs.org An increase in hydrophobicity has been correlated with enhanced cellular accumulation and, in many cases, increased cytotoxic activity. acs.org

The following table summarizes the impact of substituents on the anticancer activity of some iridium(III) complexes containing 2-phenylpyridine ligands:

| Complex | Substituent on 2-Phenylpyridine Ligand | IC₅₀ (µM) in A2780 cells | Key Finding |

| [(η⁵-Cp)Ir(2-phenylpyridine)Cl] | None | >60 | Parent compound with low activity. acs.org |

| [(η⁵-Cp)Ir(2-(2′-methylphenyl)pyridine)Cl] | 2'-methyl | 1.18 | Introduction of a methyl group significantly increases potency. acs.org |

| [(η⁵-Cp)Ir(2-(4′-fluorophenyl)pyridine)Cl] | 4'-fluoro | >60 | 4'-fluoro substitution does not improve activity. acs.org |

| [(η⁵-Cp)Ir(2-phenyl-5-fluoropyridine)Cl] | 5-fluoro | >60 | 5-fluoro substitution on the pyridine ring does not improve activity. acs.org |

Exploration of Therapeutic Applications

The versatile chemical nature of this compound and its derivatives has led to their exploration in various therapeutic areas, with a significant focus on oncology.

Derivatives of this compound have emerged as promising candidates in the search for new anticancer agents. The core structure serves as a scaffold for the synthesis of compounds that can exhibit cytotoxic activity against various cancer cell lines. For instance, nicotinonitrile derivatives, which can be synthesized from precursors related to this compound, have been evaluated for their potential as anticancer agents. ontosight.ai

Mechanistic research into the anticancer properties of these compounds is an active area of investigation. For related pyridine-containing compounds, diverse mechanisms of action have been reported, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., EGFR, PDGFR) and serine/threonine kinases (e.g., PI3K, mTOR, Akt). amazonaws.com

In the context of platinum-based anticancer drugs, ligands derived from this compound have been used to create novel cyclometalated platinum complexes. nih.gov While cisplatin is a highly successful anticancer drug, its use is limited by drug resistance and severe side effects. nih.gov The development of new platinum complexes with different ligand systems, such as those incorporating 6-phenyl-2,2′-bipyridine (synthesized from this compound), is a strategy to overcome these limitations. nih.gov Some of these novel complexes have shown promising cytotoxicity, with one NʌCʌN-coordinated platinum complex demonstrating superior activity to cisplatin in certain cancer cell lines. nih.gov

Further research has explored the potential of 2-phenylpyridine derivatives to induce apoptosis in cancer cells. For example, certain pyridopyrimidine derivatives have been shown to induce apoptosis through the activation of caspase-3 and the downregulation of Bcl-2, an anti-apoptotic protein. amazonaws.com These findings suggest that compounds derived from the this compound scaffold may exert their anticancer effects through multiple cellular pathways.

Antimicrobial Properties

The pyridine scaffold is a crucial component in numerous compounds exhibiting a wide range of biological activities, including antimicrobial effects. rsc.orgresearchgate.net Derivatives of 2-phenylpyridine, in particular, have been investigated for their potential as novel antimicrobial agents. Research has shown that modifications on the pyridine and phenyl rings can lead to significant antibacterial and antifungal properties.

One study focused on the synthesis of 2-oxo-4-(2′-phenyl-5′-substituted 1H-indol-3′-yl)-6-phenylpyridin-3-carbonitriles and their subsequent derivatives. arabjchem.org The antimicrobial activity of these compounds was evaluated against several pathogens. The results indicated that certain derivatives displayed notable inhibitory activity. For instance, compounds 4a , 5a , and 7b were most effective against Pseudomonas aeruginosa. Furthermore, compounds 4a , 5a , and 8a showed the highest zone of inhibition against gram-negative bacteria, while compounds 4a , 5b , and 8a demonstrated maximum growth inhibition against Aspergillus oryzae. arabjchem.org These findings highlight the potential of the 6-phenylpyridine core in developing new antimicrobial agents. arabjchem.org

| Compound | Target Microbe | Observed Activity | Citation |

|---|---|---|---|

| 4a, 5a, 7b | Pseudomonas aeruginosa | Maximum inhibitory activity | arabjchem.org |

| 4a, 5a, 8a | Gram-negative bacteria | Maximum zone of inhibition | arabjchem.org |

| 4a, 5b, 8a | Aspergillus oryzae | Maximum inhibitory growth | arabjchem.org |

| 5a | Aspergillus niger | Maximum inhibitory growth | arabjchem.org |

Other related structures, such as pyridine-containing azetidin-2-ones, have also been explored. A series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives were screened for antimicrobial activity using the agar well diffusion method. scirp.org Compounds 4a (3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidin-2-one) and 4b (3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidin-2-one) were identified as the most active in this series, showing mild to moderate activity against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Aspergillus niger when compared to standard drugs like Streptomycin and Fluconazole. scirp.org The pyridine moiety is often incorporated into the design of new antimicrobial agents due to its versatile chemical nature and established pharmacological importance. rsc.orgscirp.org

Other Pharmacological Investigations (e.g., Anti-inflammatory, Antipsychotic)

Anti-inflammatory Activity

Derivatives of 2-phenylpyridine have emerged as promising candidates for anti-inflammatory therapies. A notable area of investigation has been their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key target in inflammation. A series of novel 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines were synthesized and found to be potent and selective COX-2 inhibitors. bohrium.com The introduction of a substituent at the C5 position of the central pyridine ring was optimal for COX-2 activity. Compound 33 (5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine) was identified as the most effective in this series, demonstrating significant in vivo activity in rat models of carrageenan-induced hyperalgesia and adjuvant-induced arthritis. bohrium.com Importantly, this compound did not exhibit the gastrointestinal toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). bohrium.com

| Compound | Target | In Vitro Potency (IC50, µM) | Selectivity (COX-1/COX-2) | Citation |

|---|---|---|---|---|

| Compound 33 | COX-2 | 0.025 | >4000 | bohrium.com |

Other phenylpyridine analogs have shown anti-inflammatory effects through different mechanisms. For example, 4-(tert-Butyl)-2-phenylpyridine was found to reduce inflammation markers in animal models, achieving up to a 50% reduction in edema in a carrageenan-induced paw edema test. Similarly, aza-analogs of diflunisal, such as 3-hydroxy-2-phenylpyridine-4-carboxylic acid (19 ), demonstrated an ability to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated macrophages, suggesting a mechanism of action involving the NF-κB pathway. nih.gov The compound 4-phenylpyridin-2-yl-guanidine (5b ) was also identified as an inhibitor of TNFα and IL-1β overproduction and proved effective in an in vivo model of acute lung inflammation. doi.org

| Compound | Cytokine Reduction (≥25%) | Lowest Effective Conc. (µM) | Citation |

|---|---|---|---|

| Compound 19 | TNF-α, IL-1β, IL-8 | 10 | nih.gov |

| Compound 22 | TNF-α, IL-1β | 10 | nih.gov |

| Compound 44 | TNF-α, IL-1β, IL-8 | 10 | nih.gov |

| Compound 51 | TNF-α, IL-1β, IL-8 | 1 | nih.gov |

| Compound 54 | TNF-α, IL-1β, IL-8 | 1 | nih.gov |

Antipsychotic Activity

The pyridine nucleus is also a key structural feature in the development of novel antipsychotic agents. Research has moved towards developing compounds with non-dopaminergic mechanisms to avoid the side effects associated with traditional antipsychotics. Fused pyridine systems, such as thieno[3,2-c]pyridines and furo[3,2-c]pyridines, have shown potential antipsychotic activity in behavioral models, with potent affinity for serotonin 5-HT receptors but weak interaction with the dopamine D2 receptor. nih.gov

More specifically, derivatives of 2-phenylimidazo[1,2-a]pyridine have been designed as positive allosteric modulators of the GABA-A receptor, representing a promising strategy for developing new antipsychotics. acs.orgresearchgate.net Based on the finding that the hypnotic drug zolpidem exerts antipsychotic-like effects, a series of fluorinated imidazo[1,2-a]pyridine derivatives were developed. researchgate.netnih.gov The most promising compound, 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide (26 ), displayed antipsychotic-like activity in rat models at a low dose (MED = 1 mg/kg) and showed a longer duration of action compared to zolpidem. researchgate.netnih.gov Another promising derivative, compound 7 from a series of 3-aminomethyl derivatives of 2-phenylimidazo[1,2-a]-pyridine, also showed a high affinity for the GABA-A receptor and antipsychotic-like activity without inducing significant sedation. acs.org

Prodrug Design and Delivery Systems Utilizing this compound Scaffolds

While the this compound scaffold itself is a versatile intermediate for creating complex molecules, specific examples of its use in prodrug design are not extensively documented in the literature. However, the broader class of pyridine-containing compounds has been the subject of various prodrug strategies aimed at improving physicochemical properties like solubility and enhancing pharmacokinetic profiles such as oral absorption. rsc.orgbohrium.comacs.orgnih.gov These strategies can, in principle, be applied to derivatives originating from the this compound core.

One common approach involves attaching a promoiety to a functional group on the parent drug, which is later cleaved in vivo to release the active molecule. For instance, a phosphate prodrug of a pyridone-containing EZH2 inhibitor was successfully designed to significantly improve the parent compound's poor aqueous solubility. bohrium.com This strategy enabled the use of a standard oral formulation and resulted in high plasma exposures of the parent drug in animal models. bohrium.com

Computational Approaches in Drug Discovery for this compound Derivatives

Computational, or in silico, methods are integral to modern drug discovery and have been widely applied to the design and optimization of pyridine-based compounds, including derivatives of this compound. These techniques accelerate the discovery process by predicting the biological activity and pharmacokinetic properties of novel molecules before their synthesis. dokumen.pubfrontiersin.org

Molecular docking is a frequently used computational tool to study the interaction between a ligand and its biological target. researchgate.net This method has been applied to novel derivatives of this compound itself. In one study, a series of 2-bromo-6-(4,5-diphenyl-1-((subsituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine hybrids were synthesized and evaluated for anticancer activity. researchgate.net Molecular docking studies were performed to understand the binding interactions of these compounds within the active site of their target protein, providing a rationale for their observed biological activity. researchgate.net Docking has also been used to evaluate pyridine-carboxamide derivatives as potential multi-target antipsychotic drugs by predicting their binding affinity to both dopamine D2 and serotonin 5-HT2A receptors. wisdomlib.org

Beyond docking, other in silico approaches are employed. Structure-based combinatorial library design has been used to optimize 3-hydroxy-pyran-4-one derivatives as HIV integrase inhibitors, a process that started with a phenyl-pyridine derivative. frontiersin.org In this study, programs like QikProp were used to predict ADME-T (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to filter libraries for compounds with drug-like characteristics. frontiersin.org Fragment-based virtual screening and molecular simulations have guided the optimization of new protoporphyrinogen oxidase (PPO) inhibiting herbicides that contain a phenylpyridine moiety. These computational methods allow for the rational design of new chemical entities by building upon existing active fragments or scaffolds. The use of these diverse computational tools in the study of pyridine derivatives highlights their crucial role in identifying and refining lead compounds for a wide range of therapeutic and agrochemical applications. mdpi.comresearchgate.net

Materials Science Applications of 2-bromo-6-phenylpyridine

Precursors for Polymeric Materials and Coordination Polymers

2-Bromo-6-phenylpyridine serves as a crucial starting material in the synthesis of complex macromolecular structures, including both organic polymers and coordination polymers. Its ability to undergo cross-coupling reactions makes it a valuable monomer or precursor for introducing specific functionalities into polymer chains.

Phenylpyridine-based ligands are known to form stable metal complexes with a variety of metals, including ruthenium, iridium, and platinum. chemscene.com This characteristic is exploited in the synthesis of coordination polymers, where the pyridine nitrogen and potentially the phenyl group can coordinate with metal ions. These materials can have unique photophysical and catalytic properties. For instance, derivatives of this compound can be functionalized to create ligands for coordination polymers with applications in catalysis and as functional materials with distinct properties. chemscene.combcrec.id Research has demonstrated the synthesis of coordination polymers using ligands derived from phenylpyridine structures, such as 6-phenylpyridine-2-carboxylic acid, which can be conceptually derived from this compound. bcrec.idbcrec.id These polymers can form one-, two-, or three-dimensional networks with potential applications in areas like gas storage, catalysis, and molecular sensing. bohrium.com

The synthesis of tren-based ligands, which are used to create extended metal atom chains (EMACs), has been explored using derivatives of 2-bromo-6-aminopyridine. georgiasouthern.edugeorgiasouthern.edu This highlights the utility of the bromo-aminopyridine scaffold, accessible from 2,6-dibromopyridine, in creating complex, multi-metallic structures which are a form of coordination polymer. georgiasouthern.edu

Development of Organic Electronic Materials

The phenylpyridine moiety is a key component in many organic electronic materials. This compound is frequently used as a building block for creating small molecule semiconductors and components for various electronic devices. tcichemicals.comscribd.com

Applications in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, this compound is a valuable precursor for synthesizing host and emitter materials. Phenylpyridine-based metal complexes, particularly those of iridium, are widely used as phosphorescent emitters in OLEDs due to their high quantum yields. chemscene.com The this compound unit can be incorporated into more complex molecular structures through reactions like the Buchwald-Hartwig or Suzuki cross-coupling. mdpi.com

For example, a carbazole-based host material for blue phosphorescent OLEDs was prepared via the Buchwald-Hartwig cross-coupling of this compound with 9H-carbazole. mdpi.com This demonstrates the direct application of this compound in creating materials with specific functionalities for high-performance OLEDs. The resulting molecules often serve as bipolar host materials, capable of transporting both electrons and holes, which is crucial for efficient device operation.

Table 1: Examples of OLED Materials Synthesized from this compound Derivatives

| Compound Type | Synthetic Reaction | Role in OLED | Reference |

|---|---|---|---|

| Carbazole-based Host Material | Buchwald-Hartwig cross-coupling | Host Material | mdpi.com |

Semiconductor Applications

This compound is classified as a building block for small molecule semiconductors. tcichemicals.comlabscoop.com The introduction of the phenylpyridine unit into a conjugated system can influence its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for semiconductor performance.

The reactivity of the bromine atom allows for the extension of the π-conjugated system through various cross-coupling reactions, a common strategy for tuning the electronic and charge-transport properties of organic semiconductors. scribd.com This makes this compound a useful intermediate for creating materials for Organic Field-Effect Transistors (OFETs) and other electronic components. labscoop.com While specific performance data for materials directly synthesized from this compound is not detailed in the provided search results, its classification as a semiconductor building block by chemical suppliers underscores its importance in this field. cymitquimica.comtcichemicals.com

Synthesis of Liquid Crystalline Materials

The rigid, rod-like structure of the phenylpyridine core makes it an excellent mesogen for the design of liquid crystalline materials. Research has focused on the synthesis of 2,5-disubstituted pyridine liquid crystals, where the synthetic strategy often involves the selective functionalization of a dibromopyridine precursor. tandfonline.com

A key synthetic route involves the Negishi coupling of 2,5-dibromopyridine, showcasing how different reactivities at the bromine positions can be exploited. tandfonline.com This methodology can be conceptually extended to this compound derivatives for creating calamitic (rod-like) liquid crystals. These materials exhibit mesophases, such as nematic and smectic phases, which are crucial for applications in displays and sensors. ohiolink.edu The charge transport properties of some phenylpyridine-based liquid crystals have been studied, indicating their potential as semiconducting liquid crystals. tandfonline.com For instance, the charge mobility of 2-(4-heptyloxyphenyl)-5-heptylpyridine was measured, demonstrating the potential for these materials in electronic applications. tandfonline.com

Table 2: Research on Phenylpyridine-Based Liquid Crystals

| Precursor Type | Key Reaction | Resulting Material Type | Investigated Properties | Reference |

|---|---|---|---|---|

| 2,5-Dibromopyridine | Negishi Coupling | 2,5-Disubstituted Pyridine Liquid Crystals | Mesomorphic Behavior, Charge Mobility | tandfonline.com |

Incorporation into Supramolecular Frameworks for Advanced Materials

The phenylpyridine unit can be integrated into larger, ordered structures known as supramolecular frameworks. These are formed through non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination. The resulting materials can have applications in areas such as molecular recognition, catalysis, and porous materials.

While direct synthesis of a supramolecular framework using this compound as the primary building block is not explicitly detailed, derivatives are used to create complex ligands for such structures. For example, a crystal structure involving a complex erbium(III) compound features a ligand derived from a substituted phenol, demonstrating how functionalized building blocks can lead to intricate, hydrogen-bonded supramolecular frameworks. researchgate.net The ability of phenylpyridine ligands to coordinate with metal ions is a key principle in the design of Metal-Organic Frameworks (MOFs), a class of supramolecular structures. ambeed.com The synthesis of coordination polymers, as discussed earlier, is a direct application of this principle, leading to the formation of one-, two-, or three-dimensional frameworks with advanced material properties. bohrium.com

Advanced Spectroscopic and Computational Studies of 2-bromo-6-phenylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Bromo-6-phenylpyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the substitution pattern and electronic distribution within the molecule.

In ¹H NMR spectroscopy, the distinct chemical shifts and coupling patterns of the protons on the pyridine and phenyl rings allow for unambiguous assignment. The protons on the pyridine ring typically appear as a triplet and two doublets, with their specific chemical shifts influenced by the electron-withdrawing bromine atom and the phenyl substituent. Similarly, the protons on the phenyl group exhibit characteristic multiplets.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. The carbon atom attached to the bromine (C2) is significantly deshielded, appearing at a characteristic downfield shift. The other carbon atoms of the pyridine and phenyl rings also show distinct resonances that confirm the 2-bromo-6-phenyl substitution pattern.

Beyond static structural information, NMR is pivotal in mechanistic studies. For instance, in reactions involving this compound, such as C-H activation or cross-coupling reactions, NMR can be used to monitor the reaction progress, identify intermediates, and determine product ratios. mdpi.com For example, ¹¹B NMR has been employed to observe the formation of Lewis acid-base adducts between 2-phenylpyridine derivatives and boron reagents, providing insight into the initial steps of borylation reactions. d-nb.info In situ NMR studies can track the consumption of starting materials and the appearance of products in real-time, offering a dynamic view of the reaction mechanism.

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| This compound | ¹H | CDCl₃ | Characteristic aromatic signals |

| ¹³C | CDCl₃ | Signals corresponding to 11 unique carbons | |

| 2-Phenylpyridine | ¹H | CDCl₃ | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) rsc.org |

| ¹³C | CDCl₃ | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 rsc.org | |

| 2-Bromopyridine | ¹H | CDCl₃ | 8.36 (A), 7.56 (B), 7.49 (C), 7.26 (D) chemicalbook.com |

| ¹³C | Not Specified | Characteristic signals |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₁₁H₈BrN), the molecular ion peak [M]⁺ would be observed, with a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. This is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers. The expected [M+H]⁺ ion for C₁₁H₈BrN would have a calculated exact mass that can be verified by HRMS.